molecular formula C12H11FN2 B1463638 (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine CAS No. 1184459-00-4

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Cat. No.: B1463638
CAS No.: 1184459-00-4
M. Wt: 202.23 g/mol
InChI Key: YJWZMHBVNFMOBN-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 1214371-43-3 . It has a molecular weight of 202.23 . The compound is stored at 4°C and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4°C . It has a molecular weight of 202.23 .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Synthesis of Unsymmetrical Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photophysical Properties and Sensing Applications

  • Tri-(2-picolyl)amine-modificated Triarylborane for Anion Sensing : A functionalized triarylborane derivative demonstrated the ability to distinguish between cyanide and fluoride anions in aqueous solution through fluorescence responses, indicating potential applications in anion sensing and discrimination (Zhang et al., 2019).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes featuring derivatives of (2-pyridinyl)methanamine displayed unprecedented photocytotoxicity under red light and showed potential for cellular imaging and cancer therapy (Basu et al., 2014).

Chemical Synthesis and Structural Studies

  • Synthesis of Heterocyclic Schiff Bases : Novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. These compounds, through their structural variety, have potential applications in medicinal chemistry (Pandey & Srivastava, 2011).

Metal Complexation and Catalysis

  • Nickel(II) Complexes as Catalysts : Ni(II) complexes derived from fluorinated tripodal ligands, including (6-fluoropyridin-2-yl)methanamine derivatives, were synthesized and characterized. These complexes catalyze the oxidation of alkanes and O-arylation of phenols, showing the influence of fluoro substitution on catalytic activity (Kerbib et al., 2020).

Fluorescent pH Sensors

  • Triphenylamine Derivatives for pH Sensing : A study on triphenylamine derivatives, functionalized with various groups including pyridinyl, demonstrated pH-dependent absorptions and emissions. These findings suggest their potential as fluorescent pH sensors (Hu et al., 2013).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These changes can result in altered cellular behavior, such as increased proliferation or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding often involves specific interactions with amino acid residues within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, toxic or adverse effects can occur, including cellular damage or organ toxicity . Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(2-fluoro-4-pyridin-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-6-9(3-4-10(12)7-14)11-2-1-5-15-8-11/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWZMHBVNFMOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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